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molecular formula C8H4F5NS B8570813 2,3-Difluoro-4-(trifluoromethyl)benzene-1-carbothioamide CAS No. 820960-59-6

2,3-Difluoro-4-(trifluoromethyl)benzene-1-carbothioamide

Cat. No. B8570813
M. Wt: 241.18 g/mol
InChI Key: GNPCVVPZJNZYRZ-UHFFFAOYSA-N
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Patent
US07235572B2

Procedure details

A suspension of 2,3-difluoro-4-trifluoromethyl-benzamide (1 g, 4.4 mmol) and 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide (Lawesson's reagent; 900 mg, 2.2 mmol) in tetrahydrofuran (2 ml) was stirred under microwave irradiation at 130° C. for 15 min. The solvent was removed under reduced pressure to give an orange oil which was purified by column chromatography (silica gel, heptane/AcOEt) to yield 1.0 g (4.1 mmol, 93%) of the title compound as yellow crystals.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([F:11])=[C:9]([C:12]([F:15])([F:14])[F:13])[CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=O.COC1C=CC(P2(=S)SP(=S)(C3C=CC(OC)=CC=3)[S:25]2)=CC=1>O1CCCC1>[F:1][C:2]1[C:10]([F:11])=[C:9]([C:12]([F:15])([F:14])[F:13])[CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[S:25]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C(=O)N)C=CC(=C1F)C(F)(F)F
Name
Quantity
900 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)P1(SP(S1)(C1=CC=C(C=C1)OC)=S)=S
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
was stirred under microwave irradiation at 130° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an orange oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, heptane/AcOEt)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C(C(=S)N)C=CC(=C1F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.1 mmol
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 186.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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